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Introduction

The Serine/Threonine kinase Aktl (also known as Protein Kinase B alpha) is a critical node in
the PI3K/Akt signaling pathway, a cascade that is central to regulating cell survival,
proliferation, metabolism, and angiogenesis.[1][2] Dysregulation of the Akt pathway is
frequently implicated in various human diseases, including cancer and type 2 diabetes.[3][4]
Consequently, Aktl has emerged as a significant therapeutic target for drug discovery and
development.

The Crosstide kinase assay is a robust and widely adopted method for measuring the
enzymatic activity of Aktl. This in vitro assay utilizes a specific peptide substrate, Crosstide,
which is derived from the phosphorylation site of Glycogen Synthase Kinase 3 (GSK3).[5][6]
Aktl phosphorylates a specific serine residue within the Crosstide peptide (Sequence:
GRPRTSSFAEGQG) in the presence of ATP.[5][6] The rate of this phosphorylation event is directly
proportional to the activity of the Aktl enzyme. This application note provides a detailed
protocol for performing a Crosstide kinase assay for Aktl, including data presentation for
inhibitor analysis and visual workflows to guide the experimental process.

Signaling Pathway

The activation of Aktl is initiated by various extracellular signals, such as growth factors and
hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface.[2][7] This
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binding event triggers the activation of Phosphoinositide 3-kinase (PI13K), which then
phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol
(3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a docking site on the plasma membrane for
proteins containing a Pleckstrin Homology (PH) domain, including Aktl and its upstream
activator, PDK1.[3] At the membrane, PDK1 phosphorylates Aktl at Threonine 308 (Thr308),
leading to its partial activation.[3] Full activation of Aktl is achieved through a subsequent
phosphorylation at Serine 473 (Ser473) by the mTORC2 complex.[3] Once fully active, Aktl
dissociates from the membrane and phosphorylates a multitude of downstream substrates in
the cytoplasm and nucleus, thereby regulating diverse cellular functions.[3]
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Caption: Aktl Signaling Pathway.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b550012?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b550012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Experimental Protocols

This section details two common protocols for the Crosstide kinase assay: a radiometric
method for direct measurement of phosphorylation and a luminescence-based method for high-
throughput screening.

Materials and Reagents

e Enzyme: Recombinant human Aktl (full-length). Store at -80°C.[8]
e Substrate: Crosstide peptide (GRPRTSSFAEG). Store at -20°C.[5][6]
e ATP: Adenosine 5'-triphosphate. Store at -20°C.

» Kinase Assay Buffer (5x): 200 mM Tris-HCI (pH 7.5), 100 mM MgClz, 0.5 mg/mL BSA. Store
at 4°C.[8]

o DTT: Dithiothreitol (0.5 M). Store at -20°C.

o For Radiometric Assay:

o

[y-32P]JATP or [y-33P]ATP.

[¢]

P81 phosphocellulose paper.

[e]

1% Phosphoric acid.

Scintillation cocktail.

[e]

e For Luminescence Assay:

o ADP-Glo™ Kinase Assay Kit (or equivalent), which includes ADP-Glo™ Reagent and
Kinase Detection Reagent.

Protocol 1: Radiometric Crosstide Kinase Assay

This method provides a direct and sensitive measure of kinase activity by quantifying the
incorporation of a radiolabeled phosphate group from [y-32P]ATP or [y-33P]ATP into the
Crosstide substrate.
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. Preparation of Reagents:

1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with sterile deionized
water. Add DTT to a final concentration of 1 mM.

ATP/[y-*2P]ATP Mix: Prepare a working solution of ATP in 1x Kinase Assay Buffer. The final
ATP concentration in the reaction should be at its Km or saturating concentration (typically
10-100 pM). Spike with [y-32P]JATP (e.g., to a specific activity of 300-500 cpm/pmol).

Enzyme Dilution: Thaw recombinant Aktl on ice and dilute to the desired concentration in 1x
Kinase Assay Buffer. The optimal concentration should be determined empirically but is
typically in the range of 5-20 ng per reaction.

Substrate Dilution: Dilute Crosstide to the desired concentration (typically 20-50 uM) in 1x
Kinase Assay Buffer.

. Assay Procedure:
To a microcentrifuge tube, add the following in order:
o 10 pL of 1x Kinase Assay Buffer (or inhibitor in buffer for inhibitor screening).
o 10 pL of diluted Crosstide.
o 10 pL of diluted Aktl enzyme.
Pre-incubate the mixture for 10 minutes at 30°C.

Initiate the kinase reaction by adding 10 pL of the ATP/[y-32P]ATP mix. The final reaction
volume is 40 pL.

Incubate for 15-30 minutes at 30°C. The incubation time should be optimized to ensure the
reaction is within the linear range.

Terminate the reaction by spotting 25 pL of the reaction mixture onto a P81 phosphocellulose
paper strip.
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o Wash the P81 paper strips three times for 5 minutes each in a beaker containing 1%
phosphoric acid with gentle stirring.

» Perform a final wash with acetone and let the strips air dry.

e Place the dried P81 strips into scintillation vials, add scintillation cocktail, and measure the
incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Crosstide Kinase
Assay (ADP-Glo™)

This method measures the amount of ADP produced during the kinase reaction, which is then
converted to a luminescent signal. It is a non-radioactive, high-throughput alternative.[9][10]

1. Preparation of Reagents:

o Follow the reagent preparation steps as described in Protocol 1, but use non-radiolabeled
ATP.

2. Assay Procedure:

» Set up the kinase reaction in a white, opaque 96-well plate. Add the following to each well:
o 5 L of 1x Kinase Assay Buffer (or inhibitor in buffer).
o 5 pL of diluted Crosstide.
o 5 pL of diluted Aktl enzyme.

« Initiate the reaction by adding 5 pL of ATP solution. The final reaction volume is 20 pL.

¢ Incubate the plate for 30-60 minutes at 30°C.

e Add 20 pL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete
the remaining ATP.

 Incubate for 40 minutes at room temperature.
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e Add 40 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a
luminescent signal.

 Incubate for 30-60 minutes at room temperature, protected from light.
e Measure the luminescence using a plate-reading luminometer.

Experimental Workflow

The following diagram illustrates the general workflow for a Crosstide kinase assay,
particularly in the context of inhibitor screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Crosstide Kinase Assay for Aktl: Application Notes and
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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